molecular formula C12H22BrNO2 B1652963 Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate CAS No. 1657033-38-9

Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate

Cat. No.: B1652963
CAS No.: 1657033-38-9
M. Wt: 292.21
InChI Key: XJDUGNDNCQMMBK-ZJUUUORDSA-N
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Description

Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate is a carbamate-protected cyclohexane derivative with a bromomethyl substituent in the cis-configuration relative to the tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables nucleophilic substitution or cross-coupling reactions for further functionalization . The cis stereochemistry ensures spatial proximity of the Boc and bromomethyl groups, influencing reactivity and conformational stability.

Synthesis typically involves Boc protection of a cis-3-aminocyclohexanol derivative followed by bromination.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(bromomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUGNDNCQMMBK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128463
Record name Carbamic acid, N-[(1R,3S)-3-(bromomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, rel-
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Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657033-38-9
Record name Carbamic acid, N-[(1R,3S)-3-(bromomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657033-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,3S)-3-(bromomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of cis-3-Aminocyclohexylmethanol

The synthesis begins with the preparation of cis-3-aminocyclohexylmethanol, a precursor enabling sequential functionalization. This intermediate is typically synthesized via hydrogenation of substituted cyclohexenone derivatives followed by reductive amination. For example, catalytic hydrogenation of 3-nitrocyclohexene oxide yields cis-3-aminocyclohexanol, which is subsequently reduced to the methanol derivative.

Boc Protection of the Amine Group

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A procedure adapted from decarboxylative amination studies involves dissolving cis-3-aminocyclohexylmethanol in dichloromethane with triethylamine, followed by dropwise addition of Boc anhydride at 0°C. The reaction proceeds to completion within 12 hours, yielding tert-butyl [cis-3-(hydroxymethyl)cyclohexyl]carbamate.

Table 1: Boc Protection Reaction Conditions

Reagent Quantity (equiv) Solvent Temperature Time Yield
Boc₂O 1.1 CH₂Cl₂ 0°C → RT 12 h 85%
Triethylamine 1.5

Bromination of the Hydroxymethyl Group

The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr₃). In a representative procedure, tert-butyl [cis-3-(hydroxymethyl)cyclohexyl]carbamate is dissolved in dry diethyl ether, and PBr₃ (1.2 equiv) is added dropwise at −15°C. The mixture is warmed to room temperature and stirred for 4 hours, achieving quantitative conversion.

Table 2: Bromination Reaction Parameters

Reagent Quantity (equiv) Solvent Temperature Time Yield
PBr₃ 1.2 Et₂O −15°C → RT 4 h 95%

Direct Bromination of Tert-Butyl [cis-3-(Methyl)Cyclohexyl]Carbamate

Radical Bromination Approach

An alternative route involves radical bromination of the methyl group in tert-butyl [cis-3-methylcyclohexyl]carbamate. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride, the reaction selectively brominates the methyl group under reflux conditions. This method avoids functional group interference and preserves the cis configuration.

Table 3: Radical Bromination Conditions

Reagent Quantity (equiv) Solvent Temperature Time Yield
NBS 1.1 CCl₄ Reflux 6 h 78%
AIBN 0.1

Stereochemical Control in Synthesis

Starting Material Selection

The cis configuration is often dictated by the geometry of the starting cyclohexane derivative. For instance, hydrogenation of 3-substituted cyclohexene oxides with a cis-dihydroxylation catalyst (e.g., OsO₄) ensures the desired stereochemistry.

Epoxide Ring-Opening Strategies

Epoxide intermediates derived from cyclohexene oxides can be opened regioselectively using ammonia or amines, yielding cis-aminocyclohexanol derivatives. Subsequent functionalization maintains stereochemical integrity due to the rigidity of the cyclohexane ring.

Alternative Methods Using Decarboxylative Amination

Adaptation from Alkanoyloxycarbamate Chemistry

A method inspired by intramolecular decarboxylative amination involves synthesizing a tert-butyl alkanoyloxycarbamate intermediate. For example, reaction of cis-3-(bromomethyl)cyclohexanol with N-hydroxyl carbamate in acetonitrile, catalyzed by cesium carbonate, facilitates decarboxylation and yields the target compound at 100°C.

Table 4: Decarboxylative Amination Protocol

Reagent Quantity (equiv) Solvent Temperature Time Yield
Cs₂CO₃ 1.0 MeCN 100°C 1 h 76%

Large-Scale Synthesis and Optimization

Gram-Scale Reactions

Scaling the Boc protection and bromination steps requires careful solvent selection and reagent stoichiometry. For instance, using acetonitrile as the solvent in gram-scale reactions improves mixing and heat transfer, enhancing yield reproducibility.

Purification Techniques

Silica gel chromatography with hexane/ethyl acetate (20:1) effectively isolates the product, while recrystallization from cyclohexane/toluene mixtures enhances purity.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.16 (t, J = 6.4 Hz, 2H, CH₂Br), 4.48 (brs, 1H, NH).
  • ¹³C NMR (101 MHz, CDCl₃): δ 28.4 (Boc CH₃), 79.0 (C-O), 155.8 (C=O).

Chromatographic Purity

HPLC analysis under reversed-phase conditions (C18 column, 70:30 MeCN/H₂O) confirms >98% purity, with a retention time of 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexyl derivatives, reduced cyclohexyl compounds, and oxidized cyclohexyl carboxylates .

Scientific Research Applications

Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: Cis vs. Trans Isomers

The trans-isomer, tert-butyl [trans-3-(bromomethyl)cyclohexyl]carbamate (CAS MFCD12022626), shares identical functional groups but differs in stereochemistry. However, the cis isomer’s spatial arrangement may favor intramolecular interactions, making it more reactive in cyclization or alkylation reactions .

Substituent Variations: Bromomethyl vs. Other Functional Groups

Table 1: Key Substituent Comparisons
Compound Name Substituent Ring Size Key Reactivity/Application Similarity Score*
Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate Bromomethyl (BrCH2) Cyclohexane Nucleophilic substitution, cross-coupling Reference
tert-Butyl (3-oxocyclohexyl)carbamate Oxo (O) Cyclohexane Ketone-based conjugation or reduction 0.98
tert-Butyl (3-fluorocyclohexyl)carbamate Fluoro (F) Cyclohexane Electron-withdrawing effects; SNAr N/A
tert-Butyl (3-oxocyclopentyl)carbamate Oxo (O) Cyclopentane Smaller ring strain; altered conformation 0.94

Notes:

  • Bromomethyl : Enhances electrophilicity, making the compound suitable for Suzuki-Miyaura couplings (e.g., ) or alkylation reactions.
  • Oxo (Ketone) : Facilitates condensation reactions (e.g., formation of hydrazones) but lacks leaving-group capability.
  • Fluoro : Provides electronic modulation (σ-inductive effects) but is inert in substitution reactions, limiting its utility in cross-couplings .

Ring Size and Conformational Effects

The cyclohexane ring in the target compound offers a balance between stability and reactivity, favoring chair conformations that minimize steric clash in the cis configuration .

Bromomethyl as a Reactive Handle

The bromomethyl group in This compound is pivotal for:

  • Nucleophilic Substitution : Replacement with amines (e.g., in , Step 1) or thiols.
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Stille, Suzuki) to install aryl/heteroaryl groups (analogous to ).

In contrast, tert-butyl (3-fluorocyclohexyl)carbamate lacks such versatility due to the C-F bond’s strength, limiting its use to electronic modulation .

Boc Deprotection and Downstream Functionalization

The Boc group is readily cleaved under acidic conditions (e.g., HCl/MeOH in , Step 3) to yield primary amines. This contrasts with tert-butyl (3-oxocyclohexyl)carbamate, where the ketone may require protection/deprotection strategies to prevent side reactions .

Biological Activity

Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂BrNO₂
  • Molecular Weight : 292.22 g/mol
  • Functional Groups : Bromomethyl group, tert-butyl carbamate

The compound's structure allows for various modifications that can enhance its biological activity and selectivity, making it a valuable candidate in drug development and organic synthesis .

The biological activity of this compound primarily revolves around its reactivity and ability to interact with biological targets. The bromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with enzymes or cellular receptors. This mechanism is particularly relevant in the context of developing prodrugs that release active therapeutic agents upon metabolic activation .

Inhibition Studies

Research indicates that compounds with similar structural features exhibit significant inhibitory activity against various enzymes. For example, studies on related compounds have shown low nanomolar to picomolar activities against soluble epoxide hydrolase (sEH), a target for treating cardiovascular diseases . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in similar pathways.

Toxicological Profile

The compound has been noted for its acute toxicity when ingested, classified as harmful if swallowed (H302) and causing skin irritation (H315) . This highlights the importance of handling the compound with care in laboratory settings.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityKey Findings
Tert-butyl bromoacetateBromomethyl groupModerateSimilar reactivity but different carbon backbone
Tert-butyl (3-bromo-4-oxocyclohexyl)carbamateBromomethyl group, different positionHigh potency against specific targetsEnhanced activity due to structural modifications
Tert-butyl (cis/trans isomers)Conformational differencesVariable potencyCis isomers showed reduced potency compared to trans isomers in certain studies

Case Studies and Research Findings

  • Study on Soluble Epoxide Hydrolase Inhibitors :
    • A series of N,N′-disubstituted ureas were synthesized and tested for sEH inhibition.
    • Compounds demonstrated IC₅₀ values as low as 1.3 nM, indicating strong inhibitory potential.
    • The study emphasized the significance of structural configuration (cis vs. trans) on biological activity .
  • Purine Nucleoside Phosphorylase Inhibitors :
    • Research on novel PNP inhibitors showed highly selective cytotoxicity towards T-lymphoblastic cell lines.
    • The findings suggest that modifications similar to those in this compound could lead to enhanced selectivity and efficacy against specific cancer types .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate
Reactant of Route 2
Tert-butyl [cis-3-(bromomethyl)cyclohexyl]carbamate

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